1,3-Bis[2-(butan-2-yl)phenyl]urea
Description
Properties
Molecular Formula |
C21H28N2O |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,3-bis(2-butan-2-ylphenyl)urea |
InChI |
InChI=1S/C21H28N2O/c1-5-15(3)17-11-7-9-13-19(17)22-21(24)23-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3,(H2,22,23,24) |
InChI Key |
IBKAGZJUCSQYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(C)CC |
Origin of Product |
United States |
Preparation Methods
Phosgene-Mediated Urea Formation
The most widely reported method involves reacting 2-(butan-2-yl)aniline with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) under mild conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of phosgene:
Key Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : Room temperature (20–25°C).
-
Yield : 70–85%.
Limitations : Phosgene’s high toxicity necessitates stringent safety protocols, making this method less favorable for large-scale production.
Triphosgene as a Safer Alternative
Triphosgene, a solid substitute for phosgene, offers improved handling and reduced volatility. The reaction stoichiometry adjusts to account for triphosgene’s trimeric structure:
Advantages :
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance efficiency and safety. These systems minimize intermediate isolation steps and improve heat dissipation, critical for exothermic urea-forming reactions.
Process Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 10–15 minutes |
| Temperature | 25–30°C |
| Throughput | 50–100 kg/day |
Solvent Recycling Protocols
Industrial setups integrate solvent recovery systems to reduce waste. DCM is distilled and reused, lowering production costs by ~20%.
Green Chemistry Innovations
Carbon Dioxide as a Carbonyl Source
Emerging methods utilize CO₂ as a sustainable carbonyl donor, bypassing phosgene derivatives. The reaction employs a guanidine catalyst to activate CO₂:
Performance Metrics :
-
Yield : 60–70% (lower than phosgene-based methods but improving with catalyst optimization).
-
Environmental Impact : Reduces carbon footprint by 40% compared to traditional routes.
Mechanochemical Synthesis
Ball-milling techniques avoid solvents entirely, promoting eco-friendly synthesis. Reactants are ground with a catalytic amount of K₂CO₃, achieving yields of 65–75%.
Alternative Reagents and Methodologies
1,1-Carbonyldiimidazole (CDI)
CDI offers a non-toxic route for urea synthesis, particularly in pharmaceutical applications. The mechanism involves imidazole displacement:
Advantages :
Phenyl Chloroformate
Used in niche applications, phenyl chloroformate reacts with amines to form ureas via intermediate carbamate species:
Applications : Preferred for heat-sensitive substrates due to milder exotherms.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Purity Standards :
Spectroscopic Confirmation
-
NMR :
Comparative Analysis of Methods
| Method | Yield (%) | Safety | Scalability | Environmental Impact |
|---|---|---|---|---|
| Phosgene | 85 | Low | Moderate | High |
| Triphosgene | 80 | Moderate | High | Moderate |
| CO₂ Catalysis | 70 | High | Developing | Low |
| CDI | 75 | High | High | Low |
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(butan-2-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized side chains.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,3-Bis[2-(butan-2-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(butan-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following analysis compares 1,3-Bis[2-(butan-2-yl)phenyl]urea with three analogs:
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (CAS 1060-92-0)
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6)
Unsubstituted Urea (CAS 57-13-6)
Structural and Physicochemical Properties
†Estimated based on reduced crystallinity from steric hindrance compared to the trifluoromethyl analog.
Reactivity and Stability
- 1,3-Bis[2-(butan-2-yl)phenyl]urea: Stable under normal conditions but may degrade under strong oxidative or acidic environments. The alkyl groups reduce hydrogen-bonding capacity compared to unsubstituted urea.
- 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea : Highly stable due to CF₃ groups; incompatible with oxidizers . Emits toxic fumes (e.g., HF, CO) upon combustion .
- N-[(3S)-Benzofuranyl]-N-hydroxyurea : Polar hydroxyurea group enhances solubility in aqueous media but may increase susceptibility to hydrolysis .
Q & A
Q. What are the standard synthetic routes for 1,3-Bis[2-(butan-2-yl)phenyl]urea, and how can reaction purity be optimized?
Synthesis typically involves multi-step organic reactions, starting with the preparation of substituted phenyl precursors. For example, cyclization reactions (e.g., gold(I)-catalyzed methods for heterocyclic cores) can establish foundational structures, followed by urea formation via isocyanate-amine coupling . Purification often employs column chromatography or recrystallization, with reaction conditions (solvent polarity, temperature, and catalyst loading) optimized to mitigate steric hindrance from the butan-2-yl groups. Purity is verified using HPLC or TLC, with yields improved by iterative solvent selection (e.g., DMF for polar intermediates) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming substituent positions and urea backbone integrity. Aromatic protons and butan-2-yl methyl groups produce distinct splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects synthetic byproducts. Electrospray ionization (ESI) is preferred for urea derivatives due to their polar nature .
- X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemical ambiguities, though bulky substituents may require advanced refinement software (e.g., SHELXL for high-displacement parameters) .
Q. What are the key stability considerations for 1,3-Bis[2-(butan-2-yl)phenyl]urea under varying experimental conditions?
Stability assays under acidic/basic (pH 2–12) and thermal (25–80°C) conditions are essential. Urea bonds are prone to hydrolysis in strongly acidic/basic environments, while the butan-2-yl groups enhance lipophilicity, improving stability in organic solvents. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS monitoring can identify decomposition pathways .
Advanced Research Questions
Q. How can steric hindrance from the butan-2-yl groups be mitigated during synthetic functionalization?
Steric effects are addressed through:
- Catalyst Design: Bulky ligands (e.g., phosphines) or low-coordination-state metals (e.g., Au(I)) reduce steric clashes during cyclization .
- Solvent Optimization: Non-polar solvents (toluene, hexane) minimize aggregation of hydrophobic substituents.
- Stepwise Functionalization: Sequential addition of substituents prevents overcrowding at reactive sites .
Q. What computational strategies predict the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT): Models electron distribution to predict sites for electrophilic/nucleophilic attack, particularly at the urea carbonyl or aromatic rings .
- Molecular Docking: Screens potential biological targets (e.g., enzymes or receptors) by simulating interactions with the trifluoromethylphenyl and butan-2-yl motifs. Docking scores are validated with in vitro assays .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from variability in assay conditions (e.g., cell lines, concentration ranges). Strategies include:
- Dose-Response Curves: Establish EC/IC values across multiple models.
- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to identify assay-specific degradation .
- Independent Replication: Cross-validate findings in orthogonal assays (e.g., fluorescence-based vs. radiometric measurements) .
Q. What crystallographic challenges arise in resolving structures with bulky substituents, and how are they overcome?
Bulky groups create disorder in crystal lattices, complicating phase determination. Solutions include:
- Twinned Data Refinement: SHELXL’s twin refinement tools (e.g., BASF parameter) model overlapping lattices .
- Low-Temperature Data Collection: Reduces thermal motion, improving diffraction resolution (e.g., 100 K with liquid N) .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Cyclization Catalyst | Au(I) with PPh ligands | |
| Urea Coupling Solvent | Dry THF or Dichloromethane | |
| Purity Validation | HPLC (C18 column, acetonitrile/HO) | |
| Degradation Monitoring | LC-MS at m/z 300–400 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
